Cas no 7748-36-9 (Oxetan-3-ol)

Oxetan-3-ol 化学的及び物理的性質
名前と識別子
-
- Oxetan-3-ol
- 3-Hydroxyoxetane
- 3-hydroxy-extane
- 3-Oxetanol
- 1,3-Epoxy-2-propanol
- oxatan-3-ol
- oxetane-3-ol
- BCP22368
- A9806
- 7748-36-9
- O0409
- F0001-2584
- CS-W007362
- DTXSID30433064
- 3-hydroxy-oxetane
- 3-Hydroxy oxetane
- PB25111
- FT-0602200
- Z1123686553
- BDBM50551691
- J-512992
- AKOS005146130
- GS-4374
- MFCD09056790
- AM20020046
- QMLWSAXEQSBAAQ-UHFFFAOYSA-N
- EN300-69923
- SY002910
- CHEMBL4755200
- 3-Hydroxyoxetane, 95%
- DB-014956
- BBL102002
- STL555801
-
- MDL: MFCD09056790
- インチ: 1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2
- InChIKey: QMLWSAXEQSBAAQ-UHFFFAOYSA-N
- ほほえんだ: OC1COC1
計算された属性
- せいみつぶんしりょう: 74.036779g/mol
- ひょうめんでんか: 0
- XLogP3: -0.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 74.036779g/mol
- 単一同位体質量: 74.036779g/mol
- 水素結合トポロジー分子極性表面積: 29.5Ų
- 重原子数: 5
- 複雑さ: 31.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.167 g/mL at 25 °C
- ふってん: 50°C/0.3mmHg(lit.)
- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >
- 屈折率: n20/D 1.438
- PSA: 29.46000
- LogP: -0.62250
- かんど: 窒素充填貯蔵
Oxetan-3-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:0-10°C
Oxetan-3-ol 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Oxetan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-69923-100mg |
oxetan-3-ol |
7748-36-9 | 93.0% | 100mg |
$19.0 | 2022-10-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002910-10g |
Oxetan-3-ol |
7748-36-9 | ≥95% | 10g |
¥128.00 | 2024-07-09 | |
TRC | O846575-5g |
3-Oxetanol |
7748-36-9 | 5g |
$178.00 | 2023-05-17 | ||
Enamine | \nEN300-69923-50mg |
oxetan-3-ol |
7748-36-9 | 93.0% | 50mg |
$19.0 | 2022-10-09 | |
Enamine | EN300-69923-50mg |
oxetan-3-ol |
7748-36-9 | 93.0% | 50mg |
$19.0 | 2022-10-09 | |
eNovation Chemicals LLC | D519637-25g |
3-Hydroxyoxetane |
7748-36-9 | 97% | 25g |
$820 | 2024-05-24 | |
eNovation Chemicals LLC | D644193-25g |
oxetan-3-ol |
7748-36-9 | 95% | 25g |
$60 | 2024-05-25 | |
eNovation Chemicals LLC | D644193-250g |
oxetan-3-ol |
7748-36-9 | 95% | 250g |
$350 | 2024-05-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34922-5g |
Oxetan-3-ol |
7748-36-9 | 96% | 5g |
¥111.0 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34922-500g |
Oxetan-3-ol |
7748-36-9 | 96% | 500g |
¥5723.0 | 2022-02-28 |
Oxetan-3-ol サプライヤー
Oxetan-3-ol 関連文献
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Dongyang Xu,Hongbo Wei,Yanxia Zhen,Yu-Qi Gao,Ruoxin Li,Xingzhou Li,Yupeng He,Zhong Zhang,Weiqing Xie Org. Chem. Front. 2019 6 1681
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Peerawat Saejong,Juan J. Rojas,Camille Denis,Andrew J. P. White,Anne Sophie Voisin-Chiret,Chulho Choi,James A. Bull Org. Biomol. Chem. 2023 21 5553
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Alexander Sandvo?,Henning Maag,Constantin G. Daniliuc,Dieter Schollmeyer,Johannes M. Wahl Chem. Sci. 2022 13 6297
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Sheng Yao,Kai Zhang,Quan-Quan Zhou,Yu Zhao,De-Qing Shi,Wen-Jing Xiao Chem. Commun. 2018 54 8096
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5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysisMaryne A. J. Dubois,Rosemary A. Croft,Yujie Ding,Chulho Choi,Dafydd R. Owen,James A. Bull,James J. Mousseau RSC Med. Chem. 2021 12 2045
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6. Synthetic studies of carbohydrate derivatives by photochemical reactions. Part 16. Synthesis of DL-apiose derivatives by photochemical cycloaddition of 1,3-dihydroxypropan-2-one derivatives with ethenediol or ethenol derivativesYounosuke Araki,Jun-ichi Nagasawa,Yoshiharu Ishido J. Chem. Soc. Perkin Trans. 1 1981 12
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Donald J. Darensbourg,Andrew D. Yeung Green Chem. 2014 16 247
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Max Born,Thomas C. Fessard,Lucas G?ttemann,Thomas M. Klap?tke,J?rg Stierstorfer,Michael Voggenreiter Chem. Commun. 2021 57 2804
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9. The degenerate Payne rearrangement of the 2,3-epoxypropoxide anion in the gas phase. A joint theoretical and experimental studySuresh Dua,Mark S. Taylor,Mark A. Buntine,John H. Bowie J. Chem. Soc. Perkin Trans. 2 1997 1991
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Lo?c Herter,Ilias Koutsopetras,Lorenzo Turelli,Thomas Fessard,Christophe Salomé Org. Biomol. Chem. 2022 20 9108
Oxetan-3-olに関する追加情報
Introduction to Oxetan-3-ol (CAS No: 7748-36-9)
Oxetan-3-ol, with the chemical formula C₄H₈O₂ and CAS number 7748-36-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxetane class, characterized by a three-membered oxygen-containing ring structure. The presence of the hydroxyl group at the third position of the oxetane ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of Oxetan-3-ol allows for facile functionalization, making it a versatile building block in medicinal chemistry. Its stability under various reaction conditions and its ability to undergo nucleophilic substitution reactions make it particularly useful in the development of drug candidates. Recent advancements in synthetic methodologies have further highlighted the importance of oxetanes as scaffolds for designing novel therapeutic agents.
In recent years, Oxetan-3-ol has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The oxetane ring can be strategically incorporated into drug molecules to enhance binding affinity and selectivity, thereby improving therapeutic efficacy.
One notable application of Oxetan-3-ol is in the synthesis of protease inhibitors. Proteases play a pivotal role in numerous physiological processes, and their inhibition is often employed to treat conditions such as HIV/AIDS, hepatitis C, and cancer. The hydroxyl group in Oxetan-3-ol allows for selective modifications that can fine-tune the properties of protease inhibitors, leading to more effective drugs with reduced side effects.
Moreover, Oxetan-3-ol has been utilized in the development of antimicrobial agents. The unique structural features of oxetanes enable them to interact with bacterial enzymes and disrupt essential metabolic pathways. Researchers have reported the use of Oxetan-3-ol derivatives as scaffolds for designing novel antibiotics that exhibit potent activity against drug-resistant strains of bacteria.
Recent research has also explored the potential of Oxetan-3-ol in the field of materials science. Its ability to form stable complexes with metal ions has led to applications in catalysis and polymer chemistry. For example, oxetane-based polymers have been investigated for their potential use as biodegradable materials, showcasing the broad applicability of this compound beyond pharmaceuticals.
The synthesis of Oxetan-3-ol typically involves reactions such as epoxide ring opening followed by hydroxylation or oxidation. Advances in green chemistry have prompted researchers to develop more sustainable methods for producing this compound, including biocatalytic approaches that minimize waste and energy consumption.
In conclusion, Oxetan-3-ol (CAS No: 7748-36-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex challenges. As our understanding of its applications continues to grow, so too will its importance in advancing scientific discovery and technological innovation.
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